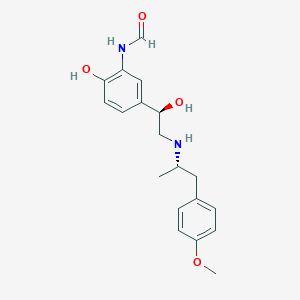

rel-(R,S)-Formoterol

Description

Overview of Formoterol (B127741) Stereoisomers and Their Configurations

The four stereoisomers of formoterol arise from the two chiral carbon atoms in its structure. google.comgoogle.com The different spatial arrangements of the substituents around these chiral centers define the configuration of each isomer.

(R,R)-Formoterol and (S,S)-Formoterol: This pair of enantiomers constitutes the racemic mixture most commonly used in clinical practice. iipseries.org The (R,R)-isomer is the eutomer, the enantiomer that possesses the desired therapeutic activity. chemrxiv.org The (S,S)-isomer is the distomer, exhibiting significantly lower potency. google.comchemrxiv.org The difference in potency between these two enantiomers can be as much as 1000-fold. google.comgoogle.com

(R,S)-Formoterol and (S,R)-Formoterol: This is the other pair of enantiomers. google.com They are diastereomers of (R,R)- and (S,S)-formoterol. google.com The pharmacological activity of the (R,S) and (S,R) isomers is reported to be significantly lower than that of the (R,R) isomer, and in some studies, their potency is considered to be on a similar level to the (S,S) isomer. google.comslideshare.net

The order of potency among the isomers is generally accepted as (R,R) >> (R,S) ≈ (S,R) > (S,S). google.comslideshare.net

Nomenclature and Designations of rel-(R,S)-Formoterol within the Isomeric Series

The term "this compound" refers to a racemic mixture of the (R,S) and (S,R) enantiomers. synthinkchemicals.com The "rel" (relative) prefix indicates that the described stereochemistry is relative and that the compound is a racemate of the depicted structure and its mirror image. In this case, it denotes a mixture of N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1S)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide and its enantiomer, N-[2-Hydroxy-5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide. pharmaffiliates.comscbt.com

This diastereomeric pair is also sometimes referred to as anti-rac-Formoterol. synthinkchemicals.com It is considered an impurity in the synthesis of formoterol fumarate (B1241708). synthinkchemicals.com

Table 1: Stereoisomers of Formoterol

| Isomer Configuration | Relationship | Common Designation |

|---|---|---|

| (R,R)-Formoterol | Enantiomer of (S,S) | Arformoterol (active isomer) |

| (S,S)-Formoterol | Enantiomer of (R,R) | Inactive isomer |

| (R,S)-Formoterol | Enantiomer of (S,R) | Diastereomer of (R,R) and (S,S) |

| (S,R)-Formoterol | Enantiomer of (R,S) | Diastereomer of (R,R) and (S,S) |

| This compound | Racemic mixture | A racemic mixture of (R,S)- and (S,R)-Formoterol |

Table 2: Chemical Names and CAS Numbers

| Compound Name | Chemical Name | CAS Number |

|---|---|---|

| Formoterol | (RR,SS)-N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl) propan-2-ylamino]ethyl]phenyl] formamide (B127407) | 73573-87-2 |

| (R,R)-Formoterol | N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | - |

| (S,S)-Formoterol | N-[2-Hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | - |

| This compound | rel-N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1S)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | 532414-36-1 |

Structure

3D Structure

Properties

IUPAC Name |

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-DJJJIMSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67346-51-4, 532414-36-1 | |

| Record name | N-(2-Hydroxy-5-((1R)-1-hydroxy-2-(((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0532414361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-HYDROXY-5-((1R)-1-HYDROXY-2-(((1S)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97US9FRYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-(((1SR)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676M446L26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Formoterol Stereoisomers

Approaches to Enantioselective and Diastereoselective Synthesis

Enantioselective and diastereoselective syntheses aim to directly produce the desired stereoisomer, minimizing the need for subsequent resolution steps. These strategies often involve the use of chiral starting materials, catalysts, or enzymes to control the stereochemical outcome of the reactions.

Asymmetric Synthesis Strategies Utilizing Chiral Precursors or Catalysts

A primary strategy for obtaining optically pure formoterol (B127741) involves the reaction of optically pure precursors. google.com One such method discloses the synthesis of optically pure formoterol isomers through the reaction of an optically pure 4-benzyloxy-3-formamidostyrene oxide with an optically pure 4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine, followed by a debenzylation step. google.com This approach relies on the availability of these chiral building blocks, which can be prepared through resolution or asymmetric synthesis.

The chiral amine precursor, (R)-4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine, can be synthesized via a reductive amination procedure and then resolved using mandelic acid. google.com Multiple crystallizations can yield the desired enantiomer with an isomeric purity exceeding 99.5%. google.com

Another key step that can be rendered enantioselective is the reduction of a ketone precursor, 2-bromo-1-(4-benzyloxy-3-formamidophenyl)ethanone (FBK), to the corresponding bromohydrin (FBH). This enantioselective reduction can be achieved using a chiral catalyst. For instance, the use of 15 mol % of an aminoindanol-borane derivative catalyst (AIBMe) at -15°C results in the bromohydrin with high enantioselectivity (96-98% isomeric purity). google.com

Table 1: Asymmetric Synthesis of Formoterol Precursor

| Step | Precursor | Catalyst/Reagent | Product | Isomeric Purity |

|---|---|---|---|---|

| Enantioselective Reduction | 2-bromo-1-(4-benzyloxy-3-formamidophenyl)ethanone (FBK) | AIBMe | Chiral Bromohydrin (FBH) | 96-98% |

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to produce chiral intermediates. A convenient synthesis of (R,R)-formoterol utilizes lipases for the enantiodifferentiation of key precursors. researchgate.net In this approach, the two required chiral building blocks, an epoxide ((R)-4-benzyloxy-3-formamidostyrene oxide) and an amine ((R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine), are prepared using enzymatic kinetic resolution. researchgate.net

The resolution of the racemic bromohydrin precursor is achieved through enzymatic acylation using lipase (B570770) PS-30 from Pseudomonas cepacia. This process yields the desired (R)-bromohydrin and the acetylated (S)-enantiomer. researchgate.net Similarly, the chiral amine can be obtained through enzymatic resolution using a lipase from Candida antarctica (CALB). researchgate.net The subsequent coupling of these enantiomerically pure epoxide and amine precursors leads to the formation of (R,R)-formoterol. researchgate.net

Transition-Metal-Catalyzed Approaches in Stereoselective Transformations

Transition-metal catalysis plays a crucial role in various stages of formoterol synthesis, particularly in hydrogenation reactions. A common final step in many synthetic routes is the debenzylation of protected formoterol precursors to yield the final active compound. google.comresearchgate.net This transformation is typically achieved by catalytic hydrogenation.

Resolution of Racemic Mixtures

When a direct asymmetric synthesis is not employed, formoterol is often synthesized as a racemic mixture of the (R,R) and (S,S) enantiomers. The separation of these enantiomers is then necessary to isolate the pharmacologically active (R,R)-formoterol.

Diastereomeric Crystallization Techniques Using Optically Active Acids

Diastereomeric crystallization is a classical and industrially viable method for resolving racemates. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically an optically active acid, to form a pair of diastereomeric salts. wikipedia.orgresearchgate.net Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.org

For formoterol and its intermediates, chiral acids like L-(+)-tartaric acid and mandelic acid have been used effectively. google.com For example, racemic formoterol can be treated with L-(+)-tartaric acid. The resulting (R,R)-formoterol L-(+)-tartrate salt, being less soluble in a given solvent system, crystallizes out, allowing for its separation from the more soluble (S,S)-formoterol L-(+)-tartrate salt. google.com It has been noted that multiple crystallizations may be necessary to achieve the desired enantiomeric purity of over 99.5%. google.com The L-(+)-tartrate salt of (R,R)-formoterol is particularly noted for being non-hygroscopic and easy to handle. google.com

Chromatographic Resolution Methods for Isomer Separation

Chromatographic techniques offer highly efficient methods for the separation of stereoisomers. High-performance liquid chromatography (HPLC) is widely used for both analytical and preparative-scale resolution of formoterol enantiomers.

One direct approach utilizes a chiral stationary phase (CSP) . Columns such as Chiralpak AD-H, which is based on amylose (B160209) derivatives, have demonstrated good separation of formoterol enantiomers. asianpubs.org An optimized mobile phase, for instance, containing n-hexane, 1-propanol (B7761284), and diethylamine (B46881) (75:25:0.1 v/v/v), can achieve a resolution factor greater than 2.5. asianpubs.org

Table 2: HPLC Resolution on Chiral Stationary Phase

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 ºC |

| Detection | UV at 245 nm |

An alternative strategy involves using an achiral stationary phase in combination with a chiral mobile phase additive (CMPA) . chemrxiv.orgchemrxiv.org This cost-effective reversed-phase HPLC method uses a standard C8 column with a mobile phase containing a chiral selector, such as sulfated β-cyclodextrin (S-β-CD). The enantiomers form transient, diastereomeric complexes with the cyclodextrin (B1172386) in the mobile phase, leading to different retention times on the achiral column. chemrxiv.org A successful separation has been achieved with a resolution of 2.57 in a run time of 9 minutes. chemrxiv.orgchemrxiv.org

Table 3: HPLC Resolution using Chiral Mobile Phase Additive

| Parameter | Condition |

|---|---|

| Column | Kinetex C8 (150 mm x 4.6 mm, 5µm) |

| Mobile Phase | Acetonitrile and 10mM NaH₂PO₄ buffer (pH 3.0) containing 5mM S-β-CD (10:90 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 ºC |

| Detection | UV at 226 nm |

Ion-pair chromatography has also been developed for the simultaneous determination of formoterol fumarate (B1241708) and other compounds, using agents like sodium dodecyl sulfate (B86663) in the mobile phase to achieve separation on a C18 column. oup.comnih.gov

Advanced Analytical Characterization of Formoterol Stereoisomers

Chromatographic Techniques for Chiral Separation and Purity Assessment

Chromatographic methods are paramount for resolving the enantiomers of formoterol (B127741) and assessing their purity. These techniques exploit differences in the interactions between the chiral analyte and a chiral stationary phase or chiral mobile phase additives.

HPLC, particularly using chiral stationary phases (CSPs), is a widely adopted technique for separating formoterol enantiomers asianpubs.orgnih.govtandfonline.comgoogle.comresearchgate.netnih.gov. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD-H, Chiralcel OJ-H), have demonstrated excellent selectivity for formoterol stereoisomers asianpubs.orggoogle.comgoogle.com.

A typical HPLC method for formoterol enantiomer separation involves a mobile phase consisting of n-hexane as the organic modifier, often with a small percentage of a polar organic solvent like 1-propanol (B7761284) or ethanol, and a basic additive such as diethylamine (B46881) asianpubs.orggoogle.com. For instance, a mobile phase of n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v) at 25°C on a Chiralpak AD-H column has been reported to effectively separate formoterol enantiomers asianpubs.org. Detection is commonly performed using UV absorbance, typically around 245 nm asianpubs.orgnih.govgoogle.com.

Another approach utilizes chiral mobile phase additives (CMPA) with achiral columns. For example, using S-β-cyclodextrin as a CMPA in a reversed-phase HPLC system on an achiral C8 core-shell column has successfully separated formoterol enantiomers with a resolution of 2.57 chemrxiv.org. This method offers a cost-effective alternative by avoiding expensive chiral columns chemrxiv.org.

Table 1: Representative HPLC Conditions for Formoterol Enantiomer Separation

| Parameter | Method 1 asianpubs.org | Method 2 chemrxiv.org | Method 3 nih.gov | Method 4 tandfonline.com |

| Column | Chiralpak AD-H (250 × 4.6 mm; 5 μm) | Achiral Kinetex C8 (150 mm x 4.6 mm I.D., 5 μm) | Chiral-AGP (100 x 4-mm, 5-μm) | AGP-column (α1-acid glycoprotein) |

| Mobile Phase | n-Hexane:1-Propanol:Diethylamine (75:25:0.1 v/v/v) | Acetonitrile:10mM NaH₂PO₄ buffer pH 3.0 (containing 5mM S-β-CD) (10:90) | Mobile Phase A (50-mM Na Phosphate buffer, pH 7.0) and B (10% v/v IPA) | Not specified in snippet, but uses AGP column. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.3 mL/min | Not specified in snippet |

| Detection Wavelength | 245 nm (UV) | 226 nm (UV) | 242 nm (UV) | Electrochemical Detection |

| Column Temperature | 25 °C | 35 °C | Not specified | Not specified |

| Injection Volume | 20 μL | 20 μL | Not specified | Not specified |

| Run Time | 10 min | 9 min | Not specified | Not specified |

| Resolution (Rs) | Not explicitly stated, but optimized for separation | 2.57 | Adequate resolution of all four stereoisomers | Not specified |

UHPLC offers enhanced speed and resolution compared to conventional HPLC, making it suitable for analyzing complex mixtures, including pharmaceutical formulations containing formoterol and other active ingredients researchgate.net. UHPLC methods are developed by optimizing parameters such as column type (e.g., BEH C18), mobile phase pH, temperature, and gradient time researchgate.net. For instance, a UHPLC method employing a BEH C18 column with a mobile phase adjusted to pH 8.2, a temperature of 35°C, and a gradient time of 25 minutes has been reported for the analysis of formoterol and budesonide (B1683875) researchgate.net. These advanced UHPLC methods contribute to faster and more efficient analysis of formoterol-related substances and isomers.

The selection and optimization of chiral stationary phases (CSPs) and mobile phase systems are critical for achieving effective enantioseparation of formoterol asianpubs.orgsigmaaldrich.com. CSPs based on polysaccharides, such as cellulose tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) and amylose tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), have been evaluated. While Chiralcel OD-H showed no selectivity for formoterol enantiomers, Chiralpak AD-H demonstrated good separation asianpubs.org.

Mobile phase optimization involves systematically varying the composition of organic modifiers (e.g., n-hexane, 1-propanol, ethanol, acetonitrile) and the concentration of additives (e.g., diethylamine, sodium dihydrogen phosphate, S-β-CD) asianpubs.orggoogle.comchemrxiv.orgsigmaaldrich.com. Temperature also plays a significant role, as it can influence enantioselectivity and retention asianpubs.orgsigmaaldrich.com. Studies have indicated that the separation of formoterol enantiomers can be an enthalpy-driven process asianpubs.org.

Spectroscopic and Spectrometric Elucidation Methods

Spectroscopic and spectrometric techniques are vital for confirming the structure and stereochemistry of formoterol isomers and for their quantitative analysis, especially in complex matrices like biological fluids.

NMR spectroscopy, particularly 1H and 13C NMR, is instrumental in elucidating the structural features and stereochemical configurations of formoterol isomers worktribe.comnih.govdur.ac.uk. Solid-state NMR has been employed to study different crystalline forms and solvates of formoterol fumarate (B1241708), aiding in the assignment of carbon-13 spectral data worktribe.comdur.ac.uk. By analyzing chemical shifts and coupling patterns, researchers can confirm the presence of specific stereoisomers and understand their molecular arrangements in the solid state worktribe.comnih.gov. For instance, GIPAW DFT-calculated spectra have been used to assign experimental 13C NMR spectra, supporting structural models of formoterol derivatives nih.gov.

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying formoterol and its isomers, as well as for metabolic profiling wada-ama.orgnsf.govnih.gov. Collision-induced dissociation (CID) and electron-activated dissociation (EAD) MS/MS techniques can differentiate between structural isomers and provide insights into fragmentation pathways nsf.govwiley.comwiley.com. For example, CID-MS/MS has been used to study the dissociation patterns of formoterol, revealing characteristic fragment ions that aid in its identification nsf.gov.

LC-ESI-MS/MS methods have been developed for the quantitative confirmation analysis of formoterol in urine samples, enabling the characterization of its metabolic profile and stability nih.gov. These techniques are crucial for pharmacokinetic studies and for monitoring drug use, particularly in anti-doping contexts wada-ama.orgnih.gov. Furthermore, advanced MS techniques like EAD can provide more comprehensive structural information for conjugation metabolites, such as glucuronides, helping to pinpoint conjugation sites with greater precision than CID alone wiley.comwiley.com.

Compound List

rel-(R,S)-Formoterol

(R,R)-Formoterol

(S,S)-Formoterol

(R,S)-Formoterol

(S,R)-Formoterol

Arformoterol (R,R-enantiomer)

Formoterol Fumarate

Formoterol Fumarate Dihydrate

Formoterol O-β-D-Glucuronide (Mixture of Diastereomers)

Formoterol demethylated glucuronide

Formoterol EP Impurity I (R,S-isomer)

Formoterol EP Impurity A

Formoterol EP Impurity B Fumarate

Formoterol EP Impurity C

Molecular Pharmacology and Stereoselective Receptor Interactions

Beta-Adrenoceptor Binding and Selectivity Profiles of Formoterol (B127741) Stereoisomers

The interaction of formoterol stereoisomers with beta-adrenoceptors is characterized by significant differences in binding affinity, potency, and selectivity. These differences are foundational to their varied biological activities.

Research has consistently shown that the pharmacological activity of formoterol resides predominantly in the (R,R)-enantiomer. atsjournals.orgatsjournals.org Studies on human recombinant β2-adrenoceptors reveal that (R,R)-formoterol has an affinity approximately 1,000 times greater than that of (S,S)-formoterol. nih.govdiva-portal.org

The (R,R)-enantiomer, also known as arformoterol, is a potent and high-affinity agonist at the β2-adrenoceptor. fda.govopenaccessjournals.com In contrast, the (S,S)-enantiomer is considered inactive or significantly less active. issstindian.orgucl.ac.be The (R,R)- and (S,R)-isomers of formoterol exhibit high intrinsic activity, comparable to the reference agonist isoproterenol (B85558). google.com Conversely, the (R,S)- and (S,S)-isomers show moderate to low intrinsic activities. google.com

The potency difference between the (R,R) and (S,S) forms is over 1,000-fold. atsjournals.orgatsjournals.org This marked stereoselectivity highlights the specific conformational requirements of the β2-adrenoceptor binding site. (R,R)-Formoterol also demonstrates selectivity for the β2-adrenoceptor over β1 and β3 subtypes. drugbank.comresearchgate.net

Table 1: Comparative Affinity and Potency of Formoterol Stereoisomers at the Human β2-Adrenoceptor

| Stereoisomer | Receptor Affinity (Ki, nM) | Relative Potency | Intrinsic Activity |

|---|---|---|---|

| (R,R)-Formoterol | 2.9 nih.govdiva-portal.org | ~1000x greater than (S,S) atsjournals.orgnih.gov | High google.com |

| (S,S)-Formoterol | 3100 nih.govdiva-portal.org | Low nih.gov | Low google.com |

| (R,S)-Formoterol | Data not consistently available | Moderate issstindian.org | Moderate google.com |

| (S,R)-Formoterol | Data not consistently available | High google.com | High google.com |

Note: The table is populated with data from available research. Direct comparative values for all four isomers are not always available in single studies.

The duration of action of β2-agonists is influenced by their binding kinetics, specifically the rates of association with and dissociation from the receptor. Formoterol is characterized as a moderately lipophilic compound that is taken up into the cell membrane, forming a depot from which it gradually interacts with the β2-adrenoceptor. atsjournals.org This mechanism contributes to its long duration of action.

While detailed kinetic studies comparing all four individual isomers are limited, the profound differences in affinity suggest that the (R,R)-enantiomer has a more favorable association and/or a slower dissociation rate compared to the (S,S)-enantiomer. The sustained presence of (R,R)-formoterol at the receptor site, facilitated by its membrane depot, allows for prolonged receptor activation. atsjournals.org The dissociation rate of a ligand from the receptor can play a significant role in its duration of action. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Transduction

Upon binding to the β2-adrenoceptor, a G-protein coupled receptor (GPCR), formoterol isomers initiate intracellular signaling cascades. The primary pathway involves the activation of Gs-proteins, but evidence for alternative signaling is emerging.

The canonical signaling pathway for β2-adrenoceptor agonists involves the activation of the stimulatory G-protein (Gs). mdpi.com This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). drugbank.comscispace.comijbcp.com The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response. mdpi.comscispace.com

Studies confirm that receptor binding by formoterol directly modulates intracellular cAMP levels. nih.govdiva-portal.org The (R,R)-enantiomer is a potent activator of this pathway, consistent with its high receptor affinity and agonist activity. issstindian.orggoogle.com The initial rate of cAMP generation by (R,R)-formoterol is approximately three times higher than that of (S,S)-formoterol. issstindian.org The racemic mixture and the (R,R) and (S,R) isomers all display high intrinsic activities for cAMP accumulation, while the (S,S) isomer has low activity. google.com

Beyond the classical Gs-cAMP pathway, GPCRs can also signal through the Gβγ subunits that dissociate from the Gα subunit upon receptor activation. mdpi.comqiagen.com Emerging research indicates that formoterol can activate Gβγ-dependent signaling pathways. researchcommons.orgnih.govresearchgate.net

Specifically, formoterol has been shown to activate the Akt signaling pathway in a Gβγ-dependent manner. researchgate.netresearchgate.net This activation is not observed with all β2-agonists, suggesting a unique property of the formoterol molecule. researchgate.netresearchgate.net This Gβγ-mediated pathway involves the activation of phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt and its downstream target, endothelial nitric oxide synthase (eNOS). researchcommons.orgresearchgate.netresearchgate.net

The concept of "biased agonism" or "functional selectivity" describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another (e.g., Gs vs. Gβγ or β-arrestin pathways). csic.espnas.orgmdpi.com

There is evidence that formoterol acts as a biased agonist. nih.gov Some studies suggest that formoterol is biased towards the β-arrestin pathway compared to other agonists like isoproterenol or salbutamol. nih.govresearchgate.net The structural features of formoterol, such as its methoxyphenyl and formamide (B127407) groups, are believed to allow for unique interactions with the β2-adrenoceptor that facilitate the activation of these alternative pathways. researchgate.netdntb.gov.ua

Furthermore, different stereoisomers of a single compound can exhibit distinct signaling biases. For example, with the related agonist fenoterol (B1672521), the (S,R') enantiomer can activate both Gαs and Gαi, potentially enabling it to engage Gβγ-dependent signaling more effectively than the Gαs-biased (R,R') enantiomer. researchgate.net This suggests that the stereochemistry of formoterol's isomers could also lead to differential engagement of Gs versus Gβγ or other signaling pathways, although this remains an area of active investigation.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies of formoterol have been crucial in elucidating the molecular features responsible for its potent and long-acting bronchodilatory effects. Formoterol is a chiral molecule with two stereogenic centers, existing as a 1:1 racemic mixture of the (R,R)- and (S,S)-enantiomers. iipseries.orggoogle.comnih.gov Research has consistently demonstrated that the pharmacological activity resides almost exclusively in the (R,R)-enantiomer. chemrxiv.orgnih.govwikipedia.org

The (R,R)-isomer of formoterol exhibits a significantly higher binding affinity for the human β2-adrenoceptor, being approximately 1000-fold more potent than the (S,S)-isomer. google.comnih.gov This marked difference in potency underscores the critical importance of stereochemistry in the interaction between formoterol and its target receptor. While the (R,R)-enantiomer is a potent full agonist, the (S,S)-enantiomer is considered pharmacologically inactive and may even contribute to adverse effects. chemrxiv.orgnih.gov

The key structural components of formoterol that contribute to its activity include the ethanolamine (B43304) side chain, which is common to many β-agonists, and a lipophilic N-substituted group that is believed to contribute to its long duration of action by anchoring the molecule in the cell membrane. ersnet.orgnih.gov

| Enantiomer | Relative Potency | Affinity for β2-Adrenoceptor (Kd, nM) | Primary Pharmacological Role |

|---|---|---|---|

| (R,R)-Formoterol | ~1000x higher than (S,S) | 2.9 | Active, potent bronchodilator |

| (S,S)-Formoterol | Significantly lower | 3100 | Largely inactive |

The specific interactions between formoterol and the β2-AR have been investigated through molecular modeling and site-directed mutagenesis studies, providing a "fingerprint" of the key molecular contacts. atsjournals.orgacs.org These studies reveal that, like other catecholamine-like agonists, formoterol binds within a transmembrane binding pocket of the receptor.

Key amino acid residues within the β2-AR are critical for binding and activation. The protonated amine of formoterol's ethanolamine side chain is thought to form an ionic bond with the negatively charged side chain of Aspartate 113 (Asp113) in transmembrane helix 3 (TM3). atsjournals.orgresearchgate.net The hydroxyl group on the β-carbon of the ethanolamine chain, particularly in the (R)-configuration, forms a crucial hydrogen bond with Serine 165. atsjournals.org Furthermore, the hydroxyl groups on the phenyl ring of formoterol are believed to interact with Serine 204 (Ser204) and Serine 207 (Ser207) in transmembrane helix 5 (TM5). atsjournals.org

Unlike some other long-acting β2-agonists such as salmeterol (B1361061), which is thought to access the receptor binding site laterally from the cell membrane, molecular dynamics simulations suggest that formoterol accesses the orthosteric binding site primarily via the aqueous pathway. nih.govresearchgate.netnih.gov The unique structural features of formoterol, including its formamide group, contribute to its specific interaction fingerprint. acs.org

| Formoterol Moiety | Interacting Receptor Residue | Type of Interaction | Significance |

|---|---|---|---|

| Protonated Amine | Aspartate 113 (TM3) | Ionic Bond | Anchoring the ligand in the binding pocket |

| β-Hydroxyl Group ((R)-configuration) | Serine 165 | Hydrogen Bond | Critical for stereoselective high-affinity binding and agonism |

| Phenyl Ring Hydroxyl Groups | Serine 204 (TM5), Serine 207 (TM5) | Hydrogen Bonds | Contributes to agonist activity |

| Formamide Group | - | - | Contributes to the unique interaction profile |

The agonist activity of formoterol is a direct consequence of its ability to bind to the β2-AR and stabilize a specific active conformational state of the receptor. nih.gov This conformational change is what initiates the downstream signaling cascade, leading to bronchodilation. Nuclear Magnetic Resonance (NMR) studies have shown that full agonists like (R,R)-formoterol are effective at shifting the conformational equilibrium of the receptor towards this active state. nih.gov In contrast, partial agonists induce a smaller shift in this equilibrium.

The stereochemistry of formoterol is a primary determinant of its ability to induce this conformational change. The (R,R)-enantiomer, with its specific three-dimensional arrangement, can optimally fit into the binding pocket and engage with the key amino acid residues necessary to trigger the active conformation. nih.govatsjournals.org The (S,S)-enantiomer, being a mirror image, does not align correctly within the binding site to form the necessary high-affinity interactions required for efficient receptor activation. nih.gov This difference in conformational fit explains the profound difference in pharmacological activity between the two enantiomers. The crystal structure of (-)-formoterol in complex with tartrate has confirmed its absolute (R,R) configuration. sci-hub.st

Cellular and in Vitro Biological Activities of Formoterol Stereoisomers

Effects on Smooth Muscle Cells in Isolated Tissue Models

The differential effects of formoterol (B127741) stereoisomers are prominently observed in their actions on smooth muscle cells, particularly in the context of airway relaxation.

The (R,R)-enantiomer of formoterol is the pharmacologically active component responsible for bronchodilation. portico.org In studies using isolated guinea pig, bovine, and human tissues, (R,R)-formoterol has been shown to induce relaxation of airway smooth muscle. fda.gov Research on mouse lung slices revealed that (R,R)-formoterol and racemic formoterol caused a significant, concentration-dependent relaxation of airways previously contracted with methacholine. nih.gov In contrast, (S,S)-formoterol induced only a minor relaxation. nih.gov The potency of (R,R)-formoterol and the racemic mixture in relaxing these airways was found to be similar. nih.gov

The mechanism behind this relaxation involves changes in intracellular calcium (Ca2+) signaling. In methacholine-contracted airways, smooth muscle cells exhibit sustained Ca2+ oscillations and heightened Ca2+ sensitivity. nih.gov Both (R,R)-formoterol and racemic formoterol effectively stopped these Ca2+ oscillations and reduced the Ca2+ sensitivity of the smooth muscle cells. nih.gov Conversely, (S,S)-formoterol only had a modest effect on decreasing Ca2+ sensitivity. nih.gov At higher concentrations, (R,R)-formoterol rapidly decreases the frequency of Ca2+ oscillations, while at lower concentrations, it primarily acts by reducing the Ca2+ sensitivity of the smooth muscle cells. nih.gov

Further studies on human airway smooth muscle cells have corroborated these findings. Formoterol induces airway relaxation by initially decreasing the Ca2+ sensitivity of the smooth muscle cells at lower concentrations. atsjournals.org At higher concentrations, it further contributes to relaxation by slowing or inhibiting Ca2+ oscillations. atsjournals.org

Interestingly, in tissues pre-treated with (S,S)-formoterol, contractions induced by high concentrations of carbachol (B1668302) were exaggerated, a phenomenon not observed with (R,R)-formoterol or the racemic mixture. nih.gov This suggests that the (S,S)-isomer may have properties that could potentially counteract the beneficial effects of the (R,R)-isomer. nih.gov

Regulation of Intracellular Signaling Cascades in Cellular Models

The biological effects of formoterol stereoisomers are mediated through complex intracellular signaling cascades. The primary pathway involves the β2-adrenergic receptor and the subsequent modulation of cyclic AMP levels, but other significant pathways are also impacted.

Cyclic AMP (cAMP) Modulation and Downstream Effectors

Activation of β2-adrenergic receptors by formoterol stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). fda.govnewdrugapprovals.orgdrugbank.com This elevation in cAMP is a key mechanism for smooth muscle relaxation. fda.gov

The stereoisomers of formoterol exhibit vastly different efficiencies in this process. (R,R)-formoterol has a significantly higher affinity for the human β2-adrenoceptor (Ki = 2.9 nM) compared to (S,S)-formoterol (Ki = 3100 nM), a difference of over 1000-fold. nih.gov This disparity in binding affinity directly translates to their ability to modulate cAMP levels. nih.gov In human bronchial epithelial cell lines, both (R,R)-formoterol and racemic formoterol effectively increase cAMP levels, whereas (S,S)-formoterol shows a much weaker effect. portico.org

In human lung mast cells, both isoprenaline and formoterol were found to inhibit histamine (B1213489) release in a concentration-dependent manner, with formoterol being a more potent full agonist. nih.gov Both compounds also increased total cell cAMP levels. nih.gov

PI3K/Akt/mTOR Pathway Modulation

Recent research has uncovered the involvement of the PI3K/Akt/mTOR pathway in the cellular response to formoterol, particularly in the context of mitochondrial biogenesis. While both formoterol and another β2-agonist, clenbuterol (B1669167), increase cAMP levels, only formoterol was found to increase the phosphorylation of Akt and its downstream target, endothelial nitric oxide synthase (eNOS). researchgate.netnih.gov This activation of Akt is dependent on Gβγ and PI3K. researchgate.netnih.gov

However, in the context of human pulmonary arterial vascular smooth muscle (PAVSM) cells, formoterol appears to have minimal impact on the mTOR signaling pathway. Studies have shown that PDGF-induced phosphorylation of S473-Akt was comparable in cells treated with diluent, (R,R)-, (S,S)-, or racemic formoterol, suggesting little effect on mTORC1 and mTORC2 signaling in these specific cells. nih.gov

TNFα/NF-κB/FoxO Signaling Crosstalk in Cellular Responses

The anti-inflammatory properties of formoterol involve the modulation of the TNFα/NF-κB signaling pathway. Inhaled budesonide (B1683875), a corticosteroid, has been shown to reduce LPS-induced secretion of IL-1β, IL-6, IL-8, and TNF-α. nih.gov While inhaled formoterol alone did not have this effect, when combined with budesonide, it significantly enhanced the inhibitory effect of the corticosteroid. nih.gov The combination of these drugs synergistically activated the glucocorticoid receptor but did not alter NFκB or IκB activity. nih.gov

In cancer cachectic animals, treatment with formoterol was found to attenuate certain muscle atrophy signaling pathways. nih.gov Specifically, the treatment impacted NF-κB, MAPK, and FoxO signaling in the diaphragm and gastrocnemius muscles of tumor-bearing rats. nih.gov Furthermore, the reduction in NF-κB signaling through a triple therapy including formoterol has been shown to prevent the development of pulmonary hypertension in a mouse model. researchgate.net

Modulation of Mitochondrial Biogenesis in Cellular Models

A significant and unique cellular effect of formoterol is its ability to induce mitochondrial biogenesis (MB). nih.gov This property is not shared by all β2AR agonists, as demonstrated by the lack of MB induction by clenbuterol. nih.gov

The signaling pathway for formoterol-induced MB has been identified as the Gβγ-Akt-eNOS-sGC pathway. researchgate.netnih.gov While both formoterol and clenbuterol can increase cAMP levels, only formoterol activates the subsequent steps in this pathway, leading to an increase in cGMP and ultimately MB. researchgate.netnih.gov This is evidenced by increases in uncoupled cellular respiration and the expression of PGC-1α and NDUFS1 mRNA, which are blocked by inhibitors of Gβγ, Akt, NOS, and soluble guanylate cyclase. researchgate.netnih.gov The unique structural features of formoterol are believed to enable its interaction with the β2AR in a manner that specifically activates this pathway. researchgate.netnih.gov Formoterol has been shown to induce mitochondrial biogenesis and promote cognitive recovery after traumatic brain injury. medchemexpress.com

Immunomodulatory Effects in Cellular Contexts

Formoterol and its stereoisomers exert notable immunomodulatory effects, influencing the function of various immune cells.

(R,R)-formoterol has demonstrated anti-inflammatory properties. In human airway smooth muscle cells, the (R,R)-isomer suppresses the production of granulocyte-macrophage colony-stimulating factor (GM-CSF), whereas the (S,S)-isomer has the opposite effect, increasing GM-CSF levels. openaccessjournals.com Similarly, (R,R)-formoterol has been shown to inhibit the release of mast cell mediators like histamine and leukotrienes from human lung tissue in vitro. europa.eu In human lung mast cells, formoterol inhibits the IgE-dependent release of histamine. nih.gov

Conversely, (S,S)-formoterol has been associated with pro-inflammatory effects. portico.org Studies have shown that (S,S)-formoterol can enhance the production of IL-4, histamine, and prostaglandin (B15479496) D2 in mast cells, while (R,R)-formoterol has no such effect. europa.eu Neither isomer was found to affect IL-4 production in T cells. europa.eu

In monocyte-derived macrophages, both formoterol and salmeterol (B1361061) inhibited the LPS-stimulated release of TNF-α and GM-CSF. researchgate.netnih.gov Formoterol, but not salmeterol, was found to elevate cAMP in these cells. researchgate.netnih.gov When combined with budesonide, formoterol showed an additive inhibitory effect on TNF-α release. researchgate.netnih.gov Further research has shown that formoterol can suppress the M1 phenotype and promote the M2 phenotype in LPS-induced bone marrow-derived macrophages. nih.gov

The combination of inhaled budesonide and formoterol has been observed to reduce the immune reactivity of circulating lymphocytes. nih.gov This combination synergistically activated the glucocorticoid receptor and increased the inhibitory effect of budesonide on the secretion of inflammatory cytokines. nih.gov

Interactive Data Table: Effects of Formoterol Stereoisomers

| Biological Effect | (R,R)-Formoterol | (S,S)-Formoterol | Racemic Formoterol |

| Airway Smooth Muscle Relaxation | Potent relaxation nih.gov | Minor relaxation nih.gov | Potent relaxation nih.gov |

| Ca2+ Oscillations in SMCs | Stops oscillations nih.gov | No significant effect nih.gov | Stops oscillations nih.gov |

| Ca2+ Sensitivity in SMCs | Decreases sensitivity nih.gov | Minor decrease nih.gov | Decreases sensitivity nih.gov |

| β2-Adrenoceptor Affinity | High (Ki = 2.9 nM) nih.gov | Low (Ki = 3100 nM) nih.gov | N/A |

| cAMP Modulation | Strong increase portico.org | Weak increase portico.org | Strong increase portico.org |

| GM-CSF in Airway Smooth Muscle | Suppresses openaccessjournals.com | Increases openaccessjournals.com | N/A |

| Mast Cell Mediator Release | Inhibits nih.goveuropa.eu | Enhances (IL-4, Histamine) europa.eu | N/A |

Differential Effects on Inflammatory Mediator Release from Immune Cells

The two enantiomers of formoterol have demonstrated opposing effects on the release of inflammatory mediators from various immune cells. The (R,R)-isomer generally exhibits anti-inflammatory properties, whereas the (S,S)-isomer can be pro-inflammatory. nih.gov

Studies on human airway smooth muscle cells have shown that (R,R)-formoterol reduces the levels of the inflammatory cytokine granulocyte-macrophage colony-stimulating factor (GM-CSF). In contrast, (S,S)-formoterol was found to increase GM-CSF levels in the same cell type. openaccessjournals.com This suggests that while the (R,R)-enantiomer may help to dampen the inflammatory response in the airways, the (S,S)-enantiomer could potentially exacerbate it.

Further research has highlighted these differential effects in other immune cells. In a murine asthma model, (S,S)-formoterol was shown to increase levels of Interleukin-4 (IL-4) in mast cells, a key cytokine in allergic inflammation. nih.goveuropa.eu Conversely, (R,R)-formoterol demonstrated anti-inflammatory effects on T-cell function, impacting their proliferation and cytokine production. nih.gov Racemic formoterol, which contains both isomers, was observed to have effects opposite to that of the (R,R) enantiomer on T-cell function. nih.gov

In studies involving rhinovirus-infected bronchial epithelial cells, formoterol (in combination with budesonide) was shown to suppress the production of various pro-inflammatory chemokines and growth factors, including CCL5, CXCL8, and CXCL10. nih.gov Furthermore, formoterol has been found to reduce sputum levels of IL-8 and the number of neutrophils in patients with mild asthma, suggesting an inhibitory effect on neutrophilic airway inflammation. researchgate.net

The following table summarizes the differential effects of formoterol stereoisomers on the release of inflammatory mediators from various immune cells.

| Cell Type | Mediator | (R,R)-Formoterol Effect | (S,S)-Formoterol Effect | Racemic Formoterol Effect |

| Human Airway Smooth Muscle Cells | GM-CSF | Decrease openaccessjournals.com | Increase openaccessjournals.com | - |

| Murine Mast Cells | IL-4 | No effect europa.eu | Increase europa.eu | - |

| Human T-Lymphocytes | Cytokines | Anti-inflammatory nih.gov | - | Pro-inflammatory nih.gov |

| Human Bronchial Epithelial Cells | CCL5, CXCL8, CXCL10 | - | - | Suppression (with Budesonide) nih.gov |

| Neutrophils (in sputum) | IL-8 | - | - | Decrease researchgate.net |

Isomer-Specific Effects on Cellular Hypersensitivity

The stereoisomers of formoterol also display distinct effects on cellular hypersensitivity reactions, primarily through their influence on mast cells and eosinophils.

(R,R)-formoterol has been shown to inhibit histamine and antigen-induced bronchoconstriction with greater potency than racemic formoterol, while (S,S)-formoterol was found to be ineffective in this regard in sensitized guinea pigs. diva-portal.org This suggests a direct stabilizing effect of the (R,R)-enantiomer on mast cells, which are key players in the immediate hypersensitivity response. In vitro studies have confirmed that formoterol can inhibit the IgE-dependent release of histamine from human lung mast cells in a concentration-dependent manner. nih.gov This mast-cell stabilizing property is thought to contribute to its clinical efficacy in preventing bronchoconstriction triggered by allergens and exercise. ersnet.orgersnet.org

Regarding eosinophils, another critical cell type in allergic inflammation, formoterol has been shown to inhibit their activation and chemotaxis. Specifically, formoterol significantly inhibited platelet-activating factor (PAF)-induced eosinophil chemotaxis and the release of eosinophil cationic protein (ECP) in a dose-dependent manner. karger.com However, some studies have reported conflicting findings. For instance, at certain concentrations, formoterol was observed to increase L-selectin shedding, which suggests eosinophil activation. atsjournals.org It has been noted that while some long-acting β2-agonists like salmeterol inhibit the upregulation of CD11b on eosinophils, formoterol did not show this effect in one study. ersnet.org

The table below outlines the isomer-specific effects of formoterol on cellular hypersensitivity.

| Cell Type / Process | (R,R)-Formoterol Effect | (S,S)-Formoterol Effect | Racemic Formoterol Effect |

| Mast Cell Degranulation (Histamine Release) | Inhibition nih.goversnet.orgersnet.org | Ineffective diva-portal.org | Inhibition diva-portal.org |

| Eosinophil Chemotaxis (PAF-induced) | - | - | Inhibition karger.com |

| Eosinophil Activation (ECP Release) | - | - | Inhibition karger.com |

| Eosinophil Adhesion Molecule Expression (CD11b) | - | - | No inhibition ersnet.org |

Metabolic Pathways and Stereoselective Biotransformation

Major Metabolic Pathways

Direct Glucuronidation of Phenolic Hydroxyl Group

Direct glucuronidation is identified as the primary metabolic pathway for formoterol (B127741) drugbank.comnih.govdrugs.comfda.gov. This process involves the conjugation of glucuronic acid directly to the phenolic hydroxyl group of the formoterol molecule. This conjugation renders the molecule more polar, facilitating its excretion nih.govastrazeneca.comdrugbank.comnih.govdrugs.comfda.gov. The phenol (B47542) glucuronide of formoterol is consistently reported as the main metabolite found in urine nih.gov.

O-Demethylation Followed by Glucuronidation

Minor metabolic pathways include sulfate (B86663) conjugation of the parent drug and deformylation followed by sulfate conjugation nih.govdrugs.comfda.gov. However, these routes have not been as extensively characterized as glucuronidation and O-demethylation nih.govdrugs.comfda.gov.

Table 1: Major Metabolic Pathways of Formoterol

| Metabolic Pathway | Prominence | Primary Site of Conjugation |

| Direct Glucuronidation of Phenolic Hydroxyl Group | Most Prominent | Phenolic Hydroxyl Group |

| O-Demethylation followed by Glucuronidation | Second Most Prominent | Phenolic Hydroxyl Group |

| Sulfate Conjugation | Minor | Not specified |

| Deformylation followed by Sulfate Conjugation | Minor | Not specified |

Enzymatic Systems Involved in Formoterol Metabolism

The metabolic transformation of formoterol is catalyzed by specific enzyme families, primarily Cytochrome P450 (CYP) isoenzymes for O-demethylation and UDP-glucuronosyltransferases (UGTs) for glucuronidation.

Cytochrome P450 (CYP) Isoenzymes in O-Demethylation

The O-demethylation of formoterol is mediated by several Cytochrome P450 (CYP) isoenzymes. In vitro studies have identified CYP2D6, CYP2C19, CYP2C9, and CYP2A6 as the key enzymes involved in this biotransformation step drugbank.comnih.govdrugs.comfda.govservice.gov.uknih.gov. The involvement of multiple CYP isoenzymes suggests a relatively low potential for metabolic drug-drug interactions related to O-demethylation, as no single enzyme dominates this pathway fda.gov.

Table 2: CYP Isoenzymes Involved in Formoterol O-Demethylation

| CYP Isoenzyme |

| CYP2D6 |

| CYP2C19 |

| CYP2C9 |

| CYP2A6 |

UDP-Glucuronosyltransferase (UGT) Isoenzymes in Glucuronidation

Glucuronidation, both direct and following O-demethylation, is primarily catalyzed by UDP-glucuronosyltransferases (UGTs) criver.commdpi.com. Various UGT isoenzymes have been implicated in formoterol glucuronidation. Studies have identified UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15 as playing significant roles drugbank.comnih.govdrugs.com. Other studies also highlight UGT2B17 and UGT1A1 as active in the glucuronidation of specific formoterol enantiomers researchgate.net. The specific contributions of each UGT isoenzyme can vary, and some may exhibit substrate specificity towards different formoterol enantiomers researchgate.net.

Table 3: UGT Isoenzymes Involved in Formoterol Glucuronidation

| UGT Isoenzyme |

| UGT1A1 |

| UGT1A8 |

| UGT1A9 |

| UGT2B7 |

| UGT2B15 |

| UGT2B17 |

Stereoselective Metabolism of Formoterol Isomers

Formoterol is administered as a racemic mixture, meaning it contains equal amounts of the (R,R) and (S,S) enantiomers. Research indicates that the metabolism of these enantiomers is not identical, a phenomenon known as stereoselective metabolism nih.govcapes.gov.brsci-hub.se.

Studies have demonstrated that the glucuronidation of formoterol is stereoselective, with the (S,S)-enantiomer being metabolized approximately two times faster than the (R,R)-enantiomer in vitro by human liver microsomes nih.govcapes.gov.br. This difference is primarily attributed to variations in the maximum velocity (Vmax) of the enzymatic reaction nih.govcapes.gov.br.

Table 4: Stereoselective Glucuronidation Kinetics of Formoterol Enantiomers (in vitro, Human Liver Microsomes)

| Enantiomer | Median Km (μM) | Median Vmax (pmol/min/mg) |

| (R,R)-Formoterol | 827.6 | 2625 |

| (S,S)-Formoterol | 840.4 | 4304 |

When incubated with the racemic mixture, different kinetic parameters were observed for each enantiomer, suggesting differential substrate affinity and/or catalytic efficiency nih.govcapes.gov.br. Specifically, when incubated with rac-formoterol, the Km values for (R,R)-glucuronide formation were 357.2 μM with a Vmax of 1435 pmol/min/mg, while for (S,S)-glucuronide formation, the Km was 312.1 μM with a Vmax of 2086 pmol/min/mg nih.govcapes.gov.br.

Beyond glucuronidation, other processes also exhibit stereoselectivity. For instance, certain Cytochrome P450 isoenzymes, like CYP2D6, have shown a preference for metabolizing the (R,R)-enantiomer acs.org. Conversely, the inactive (S,S)-formoterol has been observed to be eliminated more rapidly from systemic circulation than the active (R,R)-formoterol diva-portal.org. This stereoselective metabolism, affecting both transport and metabolic clearance, could contribute to the observed inter-individual variability in the duration of bronchodilation produced by inhaled formoterol in patients nih.govsci-hub.se.

Compound Name List:

Formoterol

(R,R)-Formoterol

(S,S)-Formoterol

O-demethylated formoterol

Formoterol glucuronide

Formoterol sulfate

Differential Glucuronidation Kinetics of Enantiomerswada-ama.org

Studies investigating the metabolism of formoterol have revealed that glucuronidation is a significant metabolic pathway in humans, occurring via conjugation with glucuronic acid. This process has been demonstrated to be stereoselective, with distinct kinetic profiles for the (R,R)- and (S,S)-enantiomers. Research utilizing human liver microsomes has shown that the glucuronidation of formoterol enantiomers follows Michaelis-Menten kinetics. Specifically, the glucuronidation of the (S,S)-formoterol enantiomer proceeds at a rate more than twice as fast as that of the (R,R)-formoterol enantiomer. This stereoselectivity is predominantly attributed to differences in the maximum velocity (Vmax) of the enzymatic reaction.

Table 1: Kinetic Parameters for Formoterol Enantiomer Glucuronidation in Human Liver Microsomes wada-ama.org

| Incubation Condition | Enantiomer | Median Km (μm) | Median Vmax (pmol min⁻¹ mg⁻¹) |

| Single Enantiomer Incubation | (R,R)-Formoterol | 827.6 | 2625 |

| Single Enantiomer Incubation | (S,S)-Formoterol | 840.4 | 4304 |

| Racemic Formoterol Incubation | (R,R)-Formoterol | 357.2 | 1435 |

| Racemic Formoterol Incubation | (S,S)-Formoterol | 312.1 | 2086 |

In Vitro Studies on Stereoselective Biotransformation in Hepatic Microsomeswada-ama.org

In vitro studies employing human liver microsomes have been instrumental in elucidating the stereoselective biotransformation of formoterol. These investigations confirmed that glucuronidation, a key Phase II metabolic pathway, exhibits significant stereoselectivity. The kinetics of glucuronide formation for both (R,R)- and (S,S)-formoterol enantiomers were characterized and found to adhere to Michaelis-Menten kinetics. The observed stereoselectivity, where the (S,S)-enantiomer is glucuronidated more rapidly than the (R,R)-enantiomer, is primarily driven by differences in Vmax values between the two stereoisomers. These findings underscore the importance of considering enantiomeric differences in the metabolic disposition of formoterol.

Interindividual Variability in Metabolic Dispositionwada-ama.org

A notable finding from studies on formoterol metabolism is the substantial interindividual variability in its metabolic disposition, particularly concerning glucuronidation. In incubations with racemic formoterol, the ratio of Vmax/Km for the (S,S)-enantiomer compared to the (R,R)-enantiomer exhibited a wide range, varying from 0.57 to 6.90 across different subjects. This considerable variation suggests that individual differences in the rate and extent of formoterol glucuronidation could contribute to the observed variability in the duration of bronchodilation experienced by patients using inhaled formoterol. Consequently, formoterol may serve as a valuable substrate for assessing glucuronidation polymorphism in individuals.

Differential Sulfation Rates of Formoterol Stereoisomersfrontiersin.org

Sulfation is recognized as a minor metabolic pathway for formoterol. drugbank.com While glucuronidation demonstrates pronounced stereoselectivity, the stereoselective aspects of formoterol sulfation are less extensively characterized. However, one in vitro study using human liver microsomes indicated that the rate of sulfation for (S,S)-formoterol or the racemic mixture was approximately two times faster compared to (R,R)-formoterol (arformoterol). portico.org This observation suggests a potential for differential sulfation rates between the formoterol stereoisomers, although further research is needed to fully delineate the enzymes involved and the extent of this stereoselectivity.

Minor Metabolic Pathwaysnih.govresearchgate.net

In addition to glucuronidation, formoterol undergoes several minor metabolic transformations. O-demethylation of the parent drug is a recognized Phase I pathway, which can be catalyzed by cytochrome P450 (CYP) enzymes. drugbank.com The resulting O-demethylated metabolite can subsequently undergo glucuronidation. drugbank.com Sulfate conjugation of the parent formoterol molecule also occurs, representing another minor metabolic route. drugbank.com Furthermore, deformylation followed by sulfate conjugation has been identified as a minor metabolic pathway. drugbank.com N-dealkylation is also noted as a minor metabolic pathway for formoterol. drugbank.comnih.gov

Compound List:

Formoterol

(R,R)-Formoterol (Arformoterol)

(S,S)-Formoterol

Formoterol glucuronide

(R,R)-Formoterol glucuronide

(S,S)-Formoterol glucuronide

Computational Chemistry and Molecular Modeling of Formoterol Stereoisomers

Molecular Docking Simulations for Receptor Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of formoterol (B127741), docking simulations are primarily used to predict the binding modes and affinities of its stereoisomers—(R,R)-formoterol and (S,S)-formoterol—within the active site of the β2-adrenergic receptor (β2-AR). These predictions are crucial for understanding the basis of the observed stereoselectivity in its bronchodilatory effects.

Research has consistently shown that (R,R)-formoterol is the eutomer, exhibiting a significantly higher affinity for the β2-AR than its distomer, (S,S)-formoterol. Experimental binding assays have demonstrated that (R,R)-formoterol has an affinity approximately 1000 times greater than that of (S,S)-formoterol. kisti.re.kr Molecular docking simulations corroborate these experimental findings by revealing key differences in the interactions between the two enantiomers and the receptor's binding pocket.

Simulations of formoterol and analogous β2-agonists like fenoterol (B1672521) have identified a well-defined binding region within the transmembrane (TM) helices of the β2-AR, specifically involving TM3, TM5, TM6, and TM7. nih.govresearchgate.net Several key amino acid residues within this pocket are critical for agonist binding and receptor activation. These include:

Aspartic Acid 113 (Asp113) in TM3: Forms a crucial ionic bond with the protonated amine group of the formoterol side chain. This interaction is considered a primary anchor point for most β2-agonists.

Serine 203 (Ser203) and Serine 207 (Ser207) in TM5: Form hydrogen bonds with the hydroxyl groups on the formoterol molecule, particularly the β-hydroxyl group on the chiral center.

Asparagine 312 (Asn312) and Tyrosine 308 (Tyr308) in TM7: Engage in hydrogen bonding and aromatic stacking interactions, respectively, further stabilizing the ligand within the binding site. nih.govresearchgate.net

Docking studies predict that the (R,R)-enantiomer can adopt a conformation that optimizes these interactions simultaneously. The specific stereochemistry of (R,R)-formoterol allows its functional groups to be perfectly positioned to engage with the corresponding residues in the binding pocket, leading to a stable, low-energy complex. In contrast, the (S,S)-enantiomer is predicted to have a less favorable binding mode. Due to its mirrored stereochemistry, it cannot achieve the same optimal network of interactions, resulting in steric clashes or suboptimal bond distances and angles. This leads to a higher-energy, less stable complex, which translates to a lower binding affinity.

The predictive power of these simulations is often quantified by scoring functions, which estimate the binding free energy. The calculated binding energies for (R,R)-formoterol are consistently more favorable (i.e., more negative) than those for (S,S)-formoterol, aligning with experimental affinity data.

| Stereoisomer | Predicted Binding Affinity (Qualitative) | Key Interacting Residues in β2-AR | Rationale for Differential Binding |

| (R,R)-Formoterol | High | Asp113, Ser203, Ser207, Asn312, Tyr308 | Optimal orientation of functional groups allows for a strong network of ionic and hydrogen bonds, leading to a stable, low-energy complex. nih.govresearchgate.net |

| (S,S)-Formoterol | Low / Negligible | Asp113, Ser203, Ser207 | Mirrored stereochemistry prevents the formation of an optimal interaction network, leading to steric clashes and a less stable, high-energy complex. kisti.re.kr |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for analyzing the conformational flexibility of both the ligand and the receptor, the stability of their interactions, and the thermodynamics of binding.

MD simulations of β2-agonist stereoisomers complexed with the β2-AR have provided deeper insights into the stereoselective recognition process. nih.govresearchgate.net These simulations reveal that the (R,R)-enantiomer not only achieves a more favorable initial binding pose but also maintains a more stable and persistent network of interactions over time. The hydrogen bonds formed between (R,R)-formoterol and key residues like Asp113 and Ser207 are shown to be highly stable throughout the simulation. nih.gov

In contrast, MD simulations of the (S,S)-enantiomer in the binding site often show significant conformational instability. The ligand tends to have higher mobility and fails to maintain the critical hydrogen bonds, leading to a less persistent and weaker interaction with the receptor. This dynamic instability provides a compelling explanation for the significantly lower affinity and lack of efficacy of the (S,S)-enantiomer.

Furthermore, MD simulations can be used to perform thermodynamic calculations, such as binding free energy estimations, which often show good quantitative agreement with experimental data. nih.gov These calculations can dissect the energetic contributions of different types of interactions (e.g., electrostatic, van der Waals) and the roles of enthalpy and entropy in the binding process. For similar β2-agonists, it has been shown that the binding of the active (R,x')-isomers is predominantly entropy-driven, while the binding of the less active (S,x')-isomers is enthalpy-controlled. nih.gov This suggests that the active enantiomer's interaction with the receptor induces favorable dynamic changes in the system, contributing to its high affinity.

The conformational analysis from MD simulations also extends to the receptor itself. The binding of an agonist like (R,R)-formoterol is expected to induce and stabilize a specific "active" conformation of the β2-AR, which is necessary for initiating downstream signaling cascades. MD simulations can track these conformational changes, such as the outward movement of TM6, which is a hallmark of GPCR activation. The less effective binding of the (S,S)-enantiomer is predicted to be incapable of stabilizing this active conformation, thus explaining its lack of agonistic activity.

In Silico Prediction of Stereoselective Metabolic Pathways

Formoterol is primarily metabolized in the liver through two main pathways: direct glucuronidation and O-demethylation followed by glucuronidation. Experimental studies have revealed that these metabolic processes are stereoselective. Specifically, the glucuronidation of formoterol, a Phase II conjugation reaction mediated by UDP-glucuronosyltransferase (UGT) enzymes, occurs more rapidly for the (S,S)-enantiomer than for the (R,R)-enantiomer. nih.govnih.gov This difference in metabolic rate can lead to different plasma concentrations and clearance rates for the two enantiomers, which has clinical implications.

In silico methods are increasingly being employed to predict the metabolic fate of drug candidates, including the identification of metabolic sites and the prediction of reaction rates. These computational approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based methods , such as Quantitative Structure-Activity Relationship (QSAR) models, build mathematical relationships between the chemical structures of molecules and their observed metabolic properties. For stereoselective metabolism, 3D-QSAR models can be developed using a training set of chiral compounds with known metabolic profiles. These models could potentially predict the rate of glucuronidation for formoterol enantiomers based on their three-dimensional structural and physicochemical properties.

Structure-based methods involve docking the substrate (in this case, formoterol enantiomers) into the active site of a specific metabolic enzyme, such as a UGT or sulfotransferase (SULT) isoform. While high-resolution crystal structures of all human UGT and SULT isoforms are not available, homology modeling can be used to generate reliable structural models.

A prime example of this approach can be seen in studies of 4'-methoxyfenoterol, a β2-agonist structurally related to formoterol. Docking simulations of its stereoisomers into models of SULT1A1 and SULT1A3 were performed to explain experimentally observed stereoselectivity in sulfation. nih.gov The simulations revealed that the stereochemical configuration at both chiral centers played a critical role in determining the stability of the enzyme-substrate complex. The observed stereoselectivity was rationalized by identifying specific hydrogen bonding interactions and conformational changes within the complex. nih.govnih.gov For instance, an S-configuration at the β-hydroxyl carbon was found to enhance the rate of sulfation, and the modeling studies could attribute this to a more favorable fit and additional stabilizing interactions within the SULT active site. nih.gov

This same methodology can be applied to predict the stereoselective glucuronidation of formoterol. By docking (R,R)-formoterol and (S,S)-formoterol into a model of the relevant UGT isoform, researchers can predict which enantiomer fits more favorably into the active site. The analysis would focus on:

Proximity and Orientation: The distance and orientation of the phenolic hydroxyl groups (the primary sites of glucuronidation) relative to the enzyme's catalytic residues and the cofactor (uridine 5'-diphospho-glucuronic acid).

Binding Interactions: The network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the enantiomer within the active site.

Based on the experimental finding that (S,S)-formoterol is glucuronidated faster, it would be hypothesized that in silico docking would predict a more stable and catalytically competent binding pose for the (S,S)-enantiomer within the UGT active site compared to the (R,R)-enantiomer. These predictions, once validated against experimental data, can be invaluable in the early stages of drug development to anticipate the metabolic behavior of chiral drug candidates.

| Metabolic Pathway | Enzyme Family | Observed Stereoselectivity | In Silico Predictive Approach | Predicted Rationale |

| Glucuronidation | UGT | (S,S)-formoterol > (R,R)-formoterol nih.govnih.gov | Molecular docking of enantiomers into a homology model of the relevant UGT isoform. | The (S,S)-enantiomer is predicted to form a more stable and catalytically favorable complex within the UGT active site. |

| Sulfation | SULT | Stereoselective, with S-configuration at the β-OH carbon enhancing rates for analogous compounds. nih.gov | Molecular docking of enantiomers into SULT isoform models (e.g., SULT1A1, SULT1A3). | The enantiomer with the preferred stereochemistry achieves a better fit, forming more stable hydrogen bonds and inducing favorable conformational changes in the enzyme-substrate complex. nih.govnih.gov |

Chemical Biology Applications and Research Tools

Formoterol (B127741) Stereoisomers as Probes for Adrenergic Receptor Investigation

The stereochemistry of formoterol, which possesses two chiral centers, gives rise to four stereoisomers: (R,R), (S,S), (R,S), and (S,R). atsjournals.org This stereoisomerism is a critical tool in chemical biology for probing the specific interactions between ligands and β-adrenergic receptors. It is a well-established principle in pharmacology that biological systems, including receptors, exhibit stereospecificity. atsjournals.org Consequently, the individual enantiomers of β2-adrenoceptor agonists often display significantly different pharmacological activities.

Research has demonstrated that the biological activity of racemic formoterol resides almost exclusively in the (R,R)-enantiomer. atsjournals.org Studies comparing the binding affinities of the formoterol stereoisomers to the human β2-adrenoceptor have revealed a profound difference. The (R,R)-isomer exhibits a binding affinity approximately 1,000 times greater than that of the (S,S)-isomer. atsjournals.orgnih.gov This stark contrast in affinity makes the stereoisomers powerful molecular probes for investigating the structure and function of the adrenergic receptor's binding pocket.

By comparing the effects of the highly active (R,R)-formoterol with its virtually inactive (S,S)-counterpart, researchers can elucidate the specific molecular interactions required for receptor activation and subsequent intracellular signaling. For instance, studies have shown that (R,R)-formoterol effectively binds to the β2-adrenoceptor, leading to the modulation of intracellular cAMP levels, a key second messenger in the adrenergic signaling pathway. nih.gov In contrast, the (S,S)-isomer is largely inactive in this regard. nih.gov Furthermore, in vivo studies in sensitized guinea pigs have shown that (R,R)-formoterol is potent in inhibiting bronchoconstriction, while (S,S)-formoterol is ineffective. nih.gov These findings underscore the utility of formoterol stereoisomers in dissecting the stereo-selective requirements for β2-adrenoceptor agonism.

| Stereoisomer | Binding Affinity (nM) | Relative Potency Difference |

|---|---|---|

| (R,R)-Formoterol | 2.9 | ~1000-fold |

| (S,S)-Formoterol | 3100 |

Development of Formoterol Derivatives for Mechanistic Chemical Biology Studies

To further understand the molecular mechanisms governing β2-adrenoceptor activation, duration of action, and ligand-receptor interactions, researchers have synthesized and evaluated various derivatives of formoterol. These synthetic analogues serve as chemical tools to probe the structure-activity relationships and provide insights into the pharmacological properties of this class of drugs.

One area of investigation has been the modification of the β-phenethyl-amino-substituent of the formoterol molecule. A series of long-chain formoterol analogues were synthesized where the terminal methyl ether residue was extended. nih.gov By systematically increasing the chain length of this substituent, researchers aimed to understand the factors that control the magnitude and duration of receptor activation. nih.gov Evaluating the β2-adrenoceptor agonist activity of these novel derivatives allows for a detailed exploration of the receptor's binding site and how modifications to the ligand structure impact its interaction with the receptor over time. Such studies are crucial for building a comprehensive model of how formoterol and related molecules function at a molecular level.

Non-Clinical Research on Advanced Delivery Systems

In the realm of non-clinical research, advanced drug delivery systems are being explored to modulate the release profile of formoterol. Polymeric nanoparticles represent a promising platform for achieving targeted and controlled release, which can enhance bioavailability and localize drug action. arizona.edunih.gov A significant focus of this research is the encapsulation of formoterol within biodegradable and biocompatible polymers to create systems for sustained release.

One of the most studied polymers for this application is poly(lactic-co-glycolic acid) (PLGA), often used in conjunction with polyethylene (B3416737) glycol (PEG) to form PEGylated PLGA nanoparticles. arizona.edunih.govnih.gov Research has systematically investigated how various synthesis parameters influence the nanoparticles' characteristics, such as drug loading, particle size, and in vitro drug release kinetics. mdpi.com

Key findings from these studies include:

Synthesis Method: The choice between single emulsion and double emulsion solvent evaporation methods significantly alters drug release. Nanoparticles prepared by a single emulsion method tend to show a significant initial burst release, with a large percentage of the entrapped drug released within the first 24 hours. nih.gov

Polymer Characteristics: Increasing the molecular weight and concentration of PLGA-PEG can improve the drug loading capacity of the nanoparticles. nih.govresearchgate.net

Surface Modification: Modifying the terminal group of the PEG component has a substantial impact on drug loading. Amine-terminated PLGA-PEG (PLGA-PEG-NH2) has been shown to significantly increase formoterol loading compared to standard methyl-terminated or carboxylic acid-terminated PEG. nih.govresearchgate.net

Sustained Release: By optimizing these parameters, researchers have successfully developed formoterol-loaded polymeric nanoparticles that exhibit sustained release over several days. mdpi.com For example, modifications to the synthesis process, such as using a double emulsion method and amine-modified PEG, can significantly enhance drug loading and prolong the release profile. nih.gov

These non-clinical studies are fundamental to understanding the formulation parameters that govern the performance of nanoparticle-based delivery systems for sustained-release applications. arizona.edunih.gov

| Parameter Modified | Method | Modification | Resulting Drug Loading (%) |

|---|---|---|---|

| PLGA-PEG Concentration | Single Emulsion | Increasing Concentration | Up to 0.63% |

| Increasing Molecular Weight | 0.04% to 0.17% | ||

| PEG Terminus Modification | Double Emulsion | PLGA-PEG-COOH | 0.01% |

| PLGA-PEG-NH2 | 1.39% |

Q & A

Q. What are the pharmacological differences between the (R,R)- and (S,S)-enantiomers of formoterol?

The (R,R)-enantiomer is the therapeutically active form, exhibiting ~1,000-fold greater β2-adrenoceptor agonist potency compared to the (S,S)-enantiomer . Mechanistically, (R,R)-formoterol reduces airway smooth muscle contraction by suppressing methacholine-induced Ca²⁺ oscillations and lowering Ca²⁺ sensitivity, whereas (S,S)-formoterol only marginally affects Ca²⁺ sensitivity . In murine models, (S,S)-formoterol demonstrates proinflammatory effects, such as enhancing IL-4 and histamine release in mast cells, while (R,R)-formoterol shows anti-inflammatory properties .

Q. How does co-administration with inhaled corticosteroids (ICS) influence the safety profile of formoterol in asthma management?